molecular formula C9H13ClN2 B1481490 4-Chloro-6-(pentan-3-yl)pyrimidine CAS No. 2090311-32-1

4-Chloro-6-(pentan-3-yl)pyrimidine

Cat. No.: B1481490
CAS No.: 2090311-32-1
M. Wt: 184.66 g/mol
InChI Key: CPEJCEKMHAGXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(pentan-3-yl)pyrimidine ( 2090311-32-1) is an organic compound with the molecular formula C 9 H 13 ClN 2 and a molecular weight of 184.66 g/mol . Its structure features a pyrimidine ring, a privileged scaffold in medicinal chemistry, which is substituted at the 4-position with a chlorine atom and at the 6-position with a pentan-3-yl group . The chlorine atom at the 4-position makes this compound a versatile chemical building block and key synthetic intermediate for researchers. It is particularly useful in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions, allowing for the introduction of various amines, alcohols, and other functional groups to create diverse pyrimidine-based libraries. Pyrimidine derivatives are extensively investigated in pharmaceutical and agrochemical research for their biological activities. For instance, structurally related pyrimidine-2,4-diamine derivatives have been described in scientific literature for potential use in cancer research . The specific research applications, mechanism of action, and biological profile of this compound itself are subject to ongoing investigation and are not fully characterized. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-pentan-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-7(4-2)8-5-9(10)12-6-11-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEJCEKMHAGXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 4 Chloro 6 Pentan 3 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The primary mode of reaction for 4-chloro-6-(pentan-3-yl)pyrimidine is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a variety of nucleophiles. The two nitrogen atoms in the pyrimidine (B1678525) ring withdraw electron density, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic. The chlorine atom at C4 is an excellent leaving group, facilitating these substitution reactions.

Amination Reactions and Mechanistic Studies

The substitution of the C4-chloro group with amines is a common and versatile reaction for 4-chloropyrimidine (B154816) derivatives. This reaction proceeds readily with a wide range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines. rsc.orgclockss.org The reaction is often carried out in a suitable solvent, and in many cases, requires a base to neutralize the hydrochloric acid generated during the reaction. rsc.org However, acid-catalyzed aminations in water have also been reported as an efficient and environmentally friendly alternative for certain substrates. rsc.orgclockss.org

The mechanism of amination typically follows the SNAr pathway, which involves a two-step process:

Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and the nitro group, if present.

Leaving Group Departure: The chloride ion is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and yielding the corresponding 4-aminopyrimidine (B60600) derivative.

Studies on related systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that the reaction rate and yield can be influenced by the electronic and steric properties of the incoming amine, as well as the reaction conditions. rsc.orgclockss.org For instance, anilines with electron-donating groups tend to react faster than those with electron-withdrawing groups.

Table 1: Examples of Amination Reactions on 4-Chloropyrimidine Analogs

Chloropyrimidine DerivativeAmine NucleophileReaction ConditionsProductYield
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (0.1 equiv), Water, 80 °CN-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine86%
2,4,5-TrichloropyrimidinePyrrolidineKOH, 0.1 wt% HPMC/H2O, rt, 10 min2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine90%
4,6-Dichloropyrimidine (B16783)AdamantylalkylaminePd(0) catalysis4-Amino-6-chloropyrimidine derivativeVariable

Alkoxylation and Thiolation Reactions

Similar to amination, the chloro substituent at the C4 position can be displaced by alkoxide and thiolate nucleophiles to form the corresponding ethers and thioethers.

Alkoxylation reactions are typically performed by treating the 4-chloropyrimidine derivative with an alcohol in the presence of a base, such as sodium hydride or potassium carbonate, to generate the alkoxide in situ. In some cases, the reaction can proceed with the alcohol itself at elevated temperatures. The reactivity of the alcohol can influence the reaction conditions required.

Thiolation reactions introduce a sulfur-containing functional group. This can be achieved using a variety of sulfur nucleophiles, such as sodium sulfide, sodium hydrosulfide, or thiols in the presence of a base. These reactions are fundamental in the synthesis of various sulfur-containing heterocyclic compounds, including thiazolopyrimidines, which have significant biological activities. rsc.orgnih.govrsc.org For example, the reaction of a 4-aminopyrimidine-5-thiocyanate can lead to the cyclization and formation of a thiazolo[4,5-d]pyrimidine (B1250722) ring system. rsc.org

Reactivity with Other Nucleophiles

The electrophilic nature of the C4 position in this compound allows for reactions with a broad spectrum of other nucleophiles. These can include:

Carbon Nucleophiles: Organometallic reagents like Grignard reagents or organolithium compounds can be used to introduce new carbon-carbon bonds at the C4 position, although side reactions can occur.

Hydroxide: Under certain conditions, hydrolysis of the chloro group can occur to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. This reaction is often a competing pathway in nucleophilic substitution reactions conducted in aqueous media. wikipedia.org

Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group, which can then be further transformed, for example, by reduction to an amino group or through cycloaddition reactions.

The choice of nucleophile, solvent, and reaction conditions allows for the synthesis of a diverse array of 4-substituted pyrimidine derivatives, making this compound a versatile building block in organic synthesis.

Reactions Involving the Pyrimidine Ring System

Beyond substitution at the chloro position, the pyrimidine ring itself can undergo various transformations.

Oxidation and Reduction Pathways

Oxidation: The pyrimidine ring can be oxidized to form N-oxides. clockss.orgresearchgate.netrsc.orgrsc.org This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA) or hydrogen peroxide in acetic acid. clockss.orgrsc.org N-oxidation can modify the electronic properties of the pyrimidine ring, potentially influencing its reactivity in subsequent reactions. For instance, N-oxidation can activate the ring towards certain electrophilic substitutions. researchgate.net

Reduction: The pyrimidine ring is relatively resistant to reduction due to its aromatic character. However, under certain conditions, it can be reduced. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can lead to the saturation of the ring, forming dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. umich.edursc.org Complex metal hydrides, such as sodium borohydride (B1222165) or lithium aluminum hydride, can also be employed for the reduction of the pyrimidine ring, often with regioselectivity dependent on the substituents present. rsc.orgrsc.org

Derivatization at Unsubstituted Ring Positions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. researchgate.netresearchgate.netbhu.ac.ingcwgandhinagar.com The ring nitrogens deactivate the ring towards electrophilic attack. However, substitution is possible, with the C5 position being the most favorable site for electrophilic attack as it is the most electron-rich position in the pyrimidine ring. researchgate.netnih.gov

The presence of activating groups on the ring can facilitate electrophilic substitution. For this compound, the pentan-3-yl group is a weak activating group. Reactions such as halogenation (e.g., bromination or chlorination) can be achieved at the C5 position, often requiring specific reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govmostwiedzy.pl Other electrophilic substitutions, such as nitration or sulfonation, are generally challenging and require harsh conditions, if they proceed at all.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and chloro-substituted pyrimidines are common substrates in these transformations. The chlorine atom at the C4 position of this compound serves as a versatile handle for the introduction of various carbon-based functionalities.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide catalyzed by a palladium complex, is a widely used method for forming C-C bonds. For 4-chloro-6-substituted pyrimidines, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position. researchgate.net

Research on structurally related 4-chloro-6-substituted pyrimidines demonstrates the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of 4,6-dichloropyrimidine with various arylboronic acids has been shown to proceed selectively at one of the chloro positions to yield mono-arylated products. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base (e.g., K₃PO₄, Na₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane, toluene, or aqueous mixtures). mdpi.com

In a large-scale synthesis of a related compound, 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, a Suzuki-Miyaura cross-coupling was successfully performed in water using the surfactant TPGS-750-M, highlighting the potential for environmentally benign protocols. researchgate.net

The following table summarizes typical conditions for Suzuki-Miyaura reactions of analogous 4-chloro-substituted pyrimidines, which can serve as a starting point for developing protocols for this compound.

Catalyst SystemBaseSolventCoupling PartnerProduct TypeYield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OArylboronic acid4-Aryl-6-chloropyrimidineGood mdpi.com
Pd(OAc)₂ / PPh₃K₃PO₄Not specifiedArylboronic acid4,6-DiarylpyrimidineReasonable researchgate.net
PdCl₂(dppf)Na₂CO₃Toluene/H₂OArylboronic acid4-Aryl-6-chloropyrimidineNot specified researchgate.net
Pd(OAc)₂ / TPGS-750-MK₃PO₄Water(6-methoxypyridin-3-yl)boronic acid4-Aryl-6-chloropyrimidineNot specified researchgate.net

This table presents data for analogous compounds, not specifically for this compound.

For this compound, the presence of the secondary alkyl group might necessitate the use of more sterically demanding and electron-rich phosphine ligands, such as those from the Buchwald or Fu laboratories, to facilitate efficient oxidative addition and prevent β-hydride elimination if side reactions were to occur.

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed reactions are instrumental in the functionalization of chloropyrimidines. These reactions offer alternative pathways to construct carbon-carbon bonds with different types of coupling partners.

Negishi and Kumada Couplings: The Negishi coupling (using organozinc reagents) and the Kumada coupling (using Grignard reagents) are powerful methods for coupling with alkyl, aryl, and vinyl groups. Palladium and nickel catalysts are commonly employed for these reactions. For instance, palladium-catalyzed Negishi cross-coupling reactions have been used for the C6 modification of purine (B94841) nucleosides, a related class of N-heterocycles. nih.gov The use of organozinc and organomagnesium reagents has been demonstrated for the C4-selective cross-coupling of 2,4-dichloropyridines, a system analogous to dichloropyrimidines. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst. This reaction is valuable for the synthesis of precursors to more complex molecules.

Hiyama Coupling: The Hiyama coupling utilizes organosilanes as coupling partners. An efficient palladium-catalyzed Hiyama reaction has been developed for pyrimidin-2-yl tosylates, demonstrating the utility of this method for C-C bond formation on the pyrimidine core. researchgate.net

Electrochemical Cross-Coupling: An electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides has been reported, employing a nickel catalyst and a sacrificial iron anode. nih.gov This method provides a milder alternative to traditional cross-coupling procedures.

The table below provides an overview of various metal-catalyzed cross-coupling reactions applicable to chloropyrimidines, based on studies of related compounds.

Reaction TypeCatalyst SystemCoupling PartnerProduct TypeKey FeaturesReference
NegishiPd(PPh₃)₄Alkylzinc halides6-Alkylpurine nucleosideC(sp³)-C(sp²) bond formation nih.gov
KumadaPd/IPrAryl- or Alkyl-MgBr4-Substituted-2-chloropyridineBroad substrate scope nih.gov
SonogashiraPd(0) / Cu(I)Terminal alkynesAlkynylpyrimidinesSynthesis of acetylenic derivativesGeneral
HiyamaPdCl₂ / CuClOrganosilanesC2-Aryl/alkenyl pyrimidinesActivation with fluoride (B91410) source researchgate.net
ElectrochemicalNiBr₂(bpy) / Fe anodeAryl halides4-Amino-6-arylpyrimidinesMild, electrochemical conditions nih.gov

This table presents data for analogous compounds, not specifically for this compound.

Mechanistic Investigations of Key Transformations

The mechanism of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, generally proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the chloro-substituted pyrimidine to a low-valent palladium(0) complex. This is often the rate-determining step, and its efficiency can be influenced by the electron density of the pyrimidine ring and the nature of the palladium catalyst and its ligands. libretexts.org For chloropyrimidines, the electron-withdrawing nature of the nitrogen atoms facilitates this step. The use of bulky, electron-rich phosphine ligands can promote the oxidative addition of less reactive chlorides. nih.gov

Transmetalation: Following oxidative addition, the organoboron species (in the case of Suzuki-Miyaura coupling) undergoes transmetalation with the palladium(II) complex. This step involves the transfer of the organic group from boron to palladium and is typically facilitated by a base. The base activates the organoboron compound, forming a more nucleophilic "ate" complex.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic studies on related heteroaryl systems have provided deeper insights. For instance, in the cross-coupling of dihalogenated N-heteroarenes, the regioselectivity can be controlled by the choice of ligand. nih.gov While halides adjacent to a nitrogen atom are typically more reactive, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to favor coupling at the C4 position of 2,4-dichloropyridines. nih.gov In some cases, ligand-free conditions can also lead to unconventional site-selectivity. nsf.gov Furthermore, investigations into the desulfinative cross-coupling of aryl bromides with heteroaryl sulfinate salts have revealed that the catalyst resting state and the turnover-limiting step can vary depending on the nature of the coupling partner. nih.gov These findings underscore the complexity of these catalytic systems and the importance of detailed mechanistic studies for optimizing reaction conditions and controlling selectivity.

Advanced Spectroscopic and Analytical Research on 4 Chloro 6 Pentan 3 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

No published ¹H NMR, ¹³C NMR, or 2D NMR data could be found for 4-Chloro-6-(pentan-3-yl)pyrimidine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J) for the protons of this compound, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis and APT Studies

Detailed ¹³C NMR and APT spectral data for the structural elucidation of this compound are not documented in the available scientific databases.

Advanced 2D NMR Techniques for Connectivity Assignments

Information regarding the use of advanced 2D NMR techniques (such as COSY, HSQC, HMBC) for the complete assignment of proton and carbon signals of this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular weight confirmation or fragmentation analysis, has been published for this compound.

High-Resolution Mass Spectrometry (HRMS)

Exact mass measurement data from HRMS analysis for the determination of the elemental composition of this compound is not available.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS Applications

There are no documented applications of MALDI-TOF mass spectrometry for the analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, IR analysis would be expected to reveal characteristic absorption bands for the pyrimidine (B1678525) ring, the C-Cl bond, and the aliphatic pentan-3-yl group.

Hypothetical IR Data Table for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H stretching (aromatic/pyrimidine)3100-3000Medium
C-H stretching (aliphatic/pentyl)2960-2850Strong
C=N stretching (pyrimidine ring)1600-1450Medium-Strong
C=C stretching (pyrimidine ring)1580-1400Medium-Strong
C-H bending (aliphatic/pentyl)1470-1370Medium
C-Cl stretching800-600Strong

Note: This table is predictive and not based on experimental data.

The analysis would focus on identifying the precise frequencies of the C=N and C=C stretching vibrations to confirm the integrity of the pyrimidine ring. The strong absorption band in the lower frequency region would be indicative of the carbon-chlorine bond, a key functional group in this molecule. The various C-H stretching and bending vibrations would confirm the presence of both the aromatic-like pyrimidine ring and the saturated alkyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to electronic transitions between different energy levels. For this compound, the UV-Vis spectrum would be dominated by the electronic transitions within the pyrimidine ring.

The pyrimidine core typically exhibits π → π* and n → π* transitions. The substitution pattern, including the chloro and pentan-3-yl groups, would influence the wavelength of maximum absorption (λmax). The chlorine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrimidine.

Hypothetical UV-Vis Data Table for this compound:

Electronic TransitionExpected λmax (nm)Solvent
π → π~260-280Ethanol
n → π~300-320Hexane (B92381)

Note: This table is predictive and not based on experimental data.

Studying the UV-Vis spectrum in different solvents could also provide information about the nature of the electronic transitions. A shift in λmax upon changing solvent polarity can help distinguish between π → π* and n → π* transitions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For a synthesized compound like this compound, both HPLC and TLC would be crucial for assessing its purity and for monitoring the progress of its synthesis reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating compounds with high resolution. For the analysis of this compound, a reverse-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Hypothetical HPLC Method Parameters:

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Retention Time (tR)Dependent on exact conditions

Note: This table presents typical starting conditions and is not based on experimental data.

By running a sample of the synthesized compound through the HPLC system, a chromatogram would be generated. A single, sharp peak would indicate a high degree of purity. The presence of other peaks would suggest the presence of impurities, starting materials, or byproducts. The retention time (tR) under specific conditions would be a characteristic property of the compound.

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique often used for rapid reaction monitoring and preliminary purity checks. A small spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter.

For this compound, a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate, would likely be used as the mobile phase. The Rf value would depend on the exact solvent system used. By comparing the spot of the product with spots of the starting materials, the progress of the reaction can be easily visualized. A pure compound should ideally show a single spot on the TLC plate.

Computational and Theoretical Investigations of 4 Chloro 6 Pentan 3 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For pyrimidine (B1678525) derivatives, these methods provide insights into the influence of substituents on the aromatic ring.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on various halogenated pyrimidines reveal the significant impact of chloro-substitution on the electron distribution within the pyrimidine ring. The chlorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, which can influence the molecule's reactivity and intermolecular interactions. nih.gov

In the case of 4-Chloro-6-(pentan-3-yl)pyrimidine, the chlorine atom at the C4 position is expected to create a region of positive electrostatic potential on the adjacent carbon atoms, making them susceptible to nucleophilic attack. The pentan-3-yl group at the C6 position, being an alkyl group, will likely have an electron-donating effect through hyperconjugation, which could partially modulate the electronic influence of the chlorine atom.

DFT calculations on related chloropyrimidines have been used to determine their standard molar enthalpies of formation. nih.gov For instance, a comparative study on chloropyrimidines employed computational methods to estimate gas-phase enthalpies of formation for compounds that were challenging to study experimentally. nih.gov While the B3LYP hybrid method is common, it has been noted that for some chlorinated pyrimidines, other functionals might provide results in better agreement with experimental values. nih.gov

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable conformation, followed by calculation of electronic properties such as charge distribution, dipole moment, and electrostatic potential maps. These calculations would be crucial in predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be located primarily on the pyrimidine ring, with some contribution from the pentan-3-yl group. The LUMO is likely to be distributed over the pyrimidine ring, particularly influenced by the electron-withdrawing chloro substituent. The presence of the chlorine atom is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

The table below presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for this compound, based on typical values observed for similar substituted pyrimidines in DFT studies.

ParameterHypothetical Value (eV)
HOMO Energy-7.2
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.7

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. wisc.edu NBO analysis can quantify the delocalization of electron density, which is crucial for understanding aromaticity and resonance effects. wisc.edu

For this compound, NBO analysis would reveal the nature of the C-Cl bond, likely showing significant polarization towards the chlorine atom. It would also quantify the hyperconjugative interactions between the pentan-3-yl group and the pyrimidine ring, providing insight into the electron-donating nature of the alkyl substituent. Furthermore, NBO analysis can be used to study the lone pair electrons on the nitrogen atoms of the pyrimidine ring and their availability for hydrogen bonding or coordination to metal centers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com For a flexible molecule like this compound, which has a rotatable pentan-3-yl group, MD simulations can explore the potential energy surface and identify the most stable conformations.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms. mdpi.com This would allow for the observation of how the pentan-3-yl group rotates and how the molecule interacts with its surroundings. These simulations are particularly useful for understanding how the molecule might bind to a biological target, such as an enzyme. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, identify transition states, and calculate activation energies. This is valuable for understanding reaction mechanisms and predicting the feasibility of synthetic routes. arxiv.org

For this compound, reaction pathway modeling could be used to study its synthesis, for example, via the reaction of a precursor with a chlorinating agent. nih.gov Computational methods can help in understanding the regioselectivity of reactions, such as nucleophilic aromatic substitution, where an incoming nucleophile could potentially attack different positions on the pyrimidine ring. researchgate.net By calculating the energies of possible intermediates and transition states, the most likely reaction pathway can be determined.

The table below presents hypothetical activation energies for a nucleophilic substitution reaction on a chloropyrimidine, illustrating the type of data that can be obtained from such studies.

Reaction StepHypothetical Activation Energy (kcal/mol)
Formation of Meisenheimer Complex15.2
Chloride Ion Departure-5.8

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent can have a significant impact on the electronic properties and reactivity of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on a solute molecule. acs.org

For this compound, the polarity of the solvent is expected to influence its electronic structure and reactivity. In a polar solvent, the dipole moment of the molecule is likely to increase, and the energies of the molecular orbitals may be altered. acs.orgdocumentsdelivered.com This can, in turn, affect the rates of chemical reactions. For instance, reactions that involve a polar transition state are often accelerated in polar solvents. Computational studies can quantify these effects and provide a deeper understanding of the molecule's behavior in different chemical environments. researchgate.net

Structure Reactivity and Structure Property Relationships in 4 Chloro 6 Pentan 3 Yl Pyrimidine Derivatives

Influence of Substituents on Pyrimidine (B1678525) Ring Reactivity

The reactivity of the 4-Chloro-6-(pentan-3-yl)pyrimidine core is fundamentally governed by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, which significantly reduces the electron density at the carbon atoms, particularly at positions 2, 4, and 6. wikipedia.org This inherent electronic characteristic makes these positions highly susceptible to nucleophilic substitution, which is the primary reaction pathway for the chlorine atom at the C-4 position.

The introduction of additional substituents onto the pyrimidine ring can further modulate this reactivity. The electronic nature of these substituents plays a critical role:

Electron-withdrawing groups (EWGs): When EWGs (e.g., nitro, bromo) are placed on the ring, they further decrease the electron density, thereby activating the ring towards nucleophilic attack. This results in an accelerated rate of substitution of the chloro group.

Electron-donating groups (EDGs): Conversely, EDGs (e.g., amino, methyl, ethoxy) increase the electron density of the ring, which deactivates it towards nucleophilic substitution and slows down the reaction rate. proquest.com

A study on a series of 2-chloro-5-substituted pyrimidines demonstrated this principle by measuring the rates of hydrolysis. The findings confirmed that the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The observed reaction rates showed a direct correlation with the electronic effects of the substituents, fitting the Hammett equation. proquest.com This relationship highlights the high sensitivity of the pyrimidine nucleus to the electronic influence of its substituents. proquest.com

In contrast, electrophilic substitution on the pyrimidine ring is less facile due to its electron-deficient character. Such reactions, when they do occur, preferentially happen at the C-5 position, which is the least electron-deficient. wikipedia.org The presence of activating, electron-donating groups is often necessary to facilitate electrophilic reactions like halogenation or nitration. researchgate.net For this compound, the pentan-3-yl group at C-6 is a weak electron-donating group, while the chlorine at C-4 is an electron-withdrawing, deactivating group. Therefore, nucleophilic substitution at the C-4 position remains the most favorable reaction.

Table 1: Effect of Substituents on the Relative Rate of Hydrolysis in Substituted Chloropyrimidines This table is illustrative, based on principles described in the literature for 2-chloro-5-substituted pyrimidines, to demonstrate the expected effects on a chloropyrimidine core.

Substituent at C-5Electronic EffectExpected Impact on Rate of Nucleophilic Substitution
-NO₂Strongly Electron-WithdrawingStrongly Accelerates
-BrWeakly Electron-WithdrawingAccelerates
-ClWeakly Electron-WithdrawingAccelerates
-H (Unsubstituted)NeutralBaseline
-CH₃Weakly Electron-DonatingRetards
-NH₂Strongly Electron-DonatingStrongly Retards

Stereochemical Considerations and Chiral Synthesis

The parent molecule, this compound, is achiral. The pentan-3-yl group, -CH(CH₂CH₃)₂, has a plane of symmetry, and its central carbon atom is not a stereocenter as it is bonded to two identical ethyl groups. Therefore, the synthesis of the parent compound does not require chiral methods, and it does not exhibit stereoisomerism.

However, stereochemical considerations become highly relevant when designing derivatives of this compound. Chirality can be introduced into the molecule in several ways:

Modification of the Side Chain: Chemical modification of one of the ethyl groups in the pentan-3-yl side chain would create a chiral center. For instance, hydroxylation or amination at one of the methylene (B1212753) carbons would lead to the formation of enantiomers.

Introduction of Chiral Substituents: Attaching a chiral moiety to the pyrimidine ring, for example, by substituting the C-4 chlorine with a chiral amine, would result in a diastereomeric mixture.

The synthesis of such chiral derivatives would necessitate the use of stereoselective synthesis strategies. These could include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereocenter.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction, such as an asymmetric reduction or alkylation.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the achiral substrate to direct the stereoselective formation of a new chiral center, followed by its removal.

While specific chiral syntheses for derivatives of this compound are not detailed in the available literature, these established principles of asymmetric synthesis would be applicable. The biological activity and material properties of resulting enantiomers or diastereomers would likely differ, making stereochemical control a critical aspect of advanced molecular design.

Advanced Design Principles for Modulating Chemical Reactivity and Stability

Beyond simple substituent effects, advanced design principles can be employed to finely tune the reactivity and stability of this compound derivatives for specific applications, such as in drug discovery or materials science.

One key principle is the strategic introduction of specific functional groups or atoms . For instance, incorporating fluorine atoms into a molecule can modulate electronic distribution, enhance binding interactions with biological targets, and improve metabolic stability by blocking sites of metabolic attack. nih.gov This strategy could be applied to the pentan-3-yl side chain or to an aromatic substituent added to the pyrimidine core.

Another powerful approach is the creation of fused heterocyclic systems . By condensing another ring onto the pyrimidine scaffold, one can create entirely new core structures like pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines. nih.govnih.gov This fundamentally alters the electronic landscape, reactivity, and steric profile of the molecule, opening up new possibilities for interaction with biological targets or for creating novel materials. nih.gov The choice of the fused ring and its substituents provides a sophisticated tool for modulating properties.

Modern synthetic methodologies also represent an advanced design principle. The use of direct C-H bond activation offers a more efficient and atom-economical way to create new C-C or C-N bonds, bypassing the need for pre-functionalized starting materials. mdpi.com This allows for the late-stage diversification of complex molecules.

Furthermore, principles of green chemistry are increasingly influencing molecular design. For example, designing reactions that can proceed in environmentally benign solvents like water can significantly improve the safety and sustainability of a synthetic process. nih.gov The amination of chloropyrimidines has been shown to be feasible in water, sometimes promoted by acid, which represents a strategic choice in process design. nih.gov

Finally, the concept of bioisosteric replacement is a cornerstone of medicinal chemistry design. In the context of this compound, the chloro group can be replaced by other nucleophilic leaving groups. The pentan-3-yl group could be swapped for other alkyl or aryl groups to probe steric and electronic requirements for a specific biological target, thereby modulating both reactivity and stability.

Investigation of Physical Properties in a Research Context (e.g., optical, electrochemical, or optoelectronic properties)

The physical properties of pyrimidine derivatives are of significant interest for applications in materials science, particularly in optoelectronics. mdpi.com The electron-deficient pyrimidine ring often serves as an excellent electron-acceptor unit, which can be combined with electron-donor moieties to create "push-pull" or donor-acceptor (D-A) chromophores.

Optical Properties: The optical behavior of pyrimidine derivatives is highly tunable. By attaching electron-donating groups (donors) to the pyrimidine core (acceptor), it is possible to create molecules with strong intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character is crucial for applications in fluorescent probes and organic light-emitting diodes (OLEDs). For example, pyrimidine-based emitters have been designed to exhibit thermally activated delayed fluorescence (TADF), achieving high external quantum efficiencies in OLED devices. nih.gov The specific choice of substituents allows for fine-tuning of emission colors and energy gaps. researchgate.netnih.gov Furthermore, some pyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties, which are important for applications in optical data processing and photonics. rsc.orgnih.gov

Electrochemical Properties: The electrochemical behavior of pyrimidine derivatives is typically studied using techniques like cyclic voltammetry. These studies provide information about the reduction and oxidation potentials of the molecule, which are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap, which can be estimated from optical and electrochemical data, is a critical parameter for electronic materials. researchgate.net The electrochemical properties can be modulated by substituents; for instance, fusing the pyrimidine with other heterocyclic rings or adding different functional groups can shift the redox potentials. ibg.edu.tr This tunability is relevant for designing materials for sensors or as corrosion inhibitors, where the molecule's ability to interact with surfaces is key. researchgate.net

Optoelectronic Properties: The combination of tunable optical and electrochemical properties makes pyrimidine derivatives, including potential derivatives of this compound, promising candidates for optoelectronic applications. By strategically designing D-A systems, researchers can create materials where both light emission and charge transport can be controlled, which is the foundation of devices like OLEDs. mdpi.comnih.gov The design often involves creating D-π-A-π-D configurations, where a pyrimidine acceptor is linked via a π-conjugated bridge to donor units, to optimize performance. nih.gov

Table 2: Summary of Physical Property Investigations in Substituted Pyrimidines

Property InvestigatedMethodologyKey Findings and PrinciplesPotential Application
Optical Properties (Fluorescence)UV/Vis and Fluorescence SpectroscopyDonor-Acceptor structures exhibit intramolecular charge transfer (ICT); emission is tunable by modifying substituents. researchgate.netnih.govOLEDs, Fluorescent Probes nih.govnih.gov
Nonlinear Optical (NLO) PropertiesZ-scan, DFT CalculationsCertain pyrimidine derivatives show significant third-order NLO susceptibility. rsc.orgnih.govPhotonics, Optical Switching rsc.org
Electrochemical PropertiesCyclic Voltammetry (CV)Redox potentials are dependent on substituents and pH; allows for determination of HOMO/LUMO levels and pKa values. researchgate.netibg.edu.trSensors, Corrosion Inhibitors researchgate.net
Optoelectronic PropertiesDevice Fabrication and TestingPyrimidine-based TADF emitters can achieve high external quantum efficiency in OLEDs. nih.govOrganic Electronics mdpi.com

Synthetic Applications and Material Precursor Potential of 4 Chloro 6 Pentan 3 Yl Pyrimidine

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the C4-chloro substituent in the pyrimidine (B1678525) ring is the linchpin of its utility as a versatile building block. This reactivity allows for nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This versatility is crucial for the synthesis of complex molecules, particularly in the development of pharmacologically active agents. For instance, the synthesis of 4-phenylamino-6-phenyl-pyrimidine, a core structure in several enzyme inhibitors, relies on the reactivity of the corresponding 4-chloro-6-phenyl pyrimidine intermediate. nih.gov

The general reactivity of 4-chloropyrimidines in SNAr reactions can be represented as follows:

SNAr Reaction of 4-Chloropyrimidine
Figure 1: General scheme of nucleophilic aromatic substitution on a 4-chloropyrimidine (B154816) ring.

In the case of 4-Chloro-6-(pentan-3-yl)pyrimidine , the bulky pentan-3-yl group at the C6 position is expected to exert a significant steric influence on the reactivity of the C4 position. This steric hindrance might modulate the rate and outcome of nucleophilic substitution reactions compared to smaller alkyl or aryl substituents. However, this feature can also be exploited to achieve regioselectivity in more complex systems.

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse array of substituted pyrimidines. The following table illustrates potential reactions based on known transformations of similar 4-chloropyrimidines.

NucleophileReagent ExamplePotential Product from this compound
AmineAnilineN-phenyl-6-(pentan-3-yl)pyrimidin-4-amine
AlcoholSodium Ethoxide4-Ethoxy-6-(pentan-3-yl)pyrimidine
ThiolSodium Thiophenolate4-(Phenylthio)-6-(pentan-3-yl)pyrimidine
Azide (B81097)Sodium Azide4-Azido-6-(pentan-3-yl)pyrimidine

These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and reaction conditions can be optimized to achieve high yields.

Precursor for Advanced Heterocyclic Scaffolds and Fused Systems

Beyond simple substitution, This compound can serve as a precursor for the construction of more elaborate heterocyclic systems. The pyrimidine ring can be annulated with other rings to form fused heterocyclic scaffolds, which are prevalent in many biologically active molecules. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of various kinase inhibitors. sigmaaldrich.com The chloro group in this and similar systems is readily displaced by nucleophiles to build up the final complex structure.

One common strategy involves intramolecular cyclization reactions. A substituent introduced at the C4 position can be designed to react with a neighboring group on the pyrimidine ring or an adjacent substituent. While no specific examples exist for the title compound, the general principle is well-established.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, can be employed to introduce new carbon-carbon bonds at the C4 position. These reactions, catalyzed by transition metals like palladium, would allow for the coupling of This compound with a variety of organoboron or organotin reagents, leading to the formation of bi-aryl or other complex structures.

The following table outlines potential fused heterocyclic systems that could be synthesized from This compound based on known pyrimidine chemistry.

Fused SystemGeneral Approach
Pyrrolo[2,3-d]pyrimidinesIntroduction of an amino group at C4 followed by reaction with a suitable three-carbon synthon.
Thieno[2,3-d]pyrimidinesIntroduction of a mercapto group at C4 followed by reaction with an α-haloketone.
Pyrazolo[3,4-d]pyrimidinesReaction with hydrazine (B178648) derivatives.
Furo[2,3-d]pyrimidinesIntroduction of a hydroxyl group at C4 followed by reaction with an α-haloketone.

Potential in Materials Science Research

The application of pyrimidine derivatives extends into the realm of materials science, where their electronic and self-assembly properties are of significant interest.

Pyrimidine-based molecules have been investigated for their potential in organic electronics, particularly as emitters in organic light-emitting diodes (OLEDs). For instance, pyrimidine derivatives have been utilized as electron-acceptor units in thermally activated delayed fluorescence (TADF) emitters. nih.gov The electronic properties of these materials can be tuned by modifying the substituents on the pyrimidine ring.

While no optoelectronic data exists for This compound itself, its derivatives could be synthesized to explore these properties. The introduction of electron-donating or electron-withdrawing groups at the C4 position would allow for the systematic tuning of the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the emission color and efficiency of potential OLED devices. The bulky pentan-3-yl group could also influence the solid-state packing and morphology of thin films, which are crucial factors for device performance.

The pyrimidine ring, with its nitrogen atoms, can participate in hydrogen bonding and metal coordination, making it an attractive building block for supramolecular chemistry and self-assembly. The specific substitution pattern on the pyrimidine ring dictates the directionality and strength of these non-covalent interactions.

Ligand Design in Catalysis Research

The nitrogen atoms in the pyrimidine ring make it a suitable scaffold for the design of ligands for transition metal catalysis. Bidentate or pincer-type ligands incorporating a pyrimidine core can be synthesized, and their steric and electronic properties can be fine-tuned by the substituents.

While there is no specific literature on the use of This compound in ligand design, its derivatives could be explored for this purpose. For example, the chloro group could be replaced by a phosphine (B1218219), amine, or other coordinating group to create a new ligand. The pentan-3-yl group would provide a specific steric environment around the metal center, which could influence the activity and selectivity of the catalyst in various organic transformations.

Future Research Directions and Challenges in 4 Chloro 6 Pentan 3 Yl Pyrimidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 4-chloro-6-substituted pyrimidines often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. nih.gov Future research will undoubtedly focus on developing more atom-economical and environmentally benign pathways to 4-Chloro-6-(pentan-3-yl)pyrimidine.

A significant challenge lies in the introduction of the pentan-3-yl group. Research into novel organometallic coupling reactions or direct C-H activation strategies could provide more efficient access to the 6-substituted pyrimidine (B1678525) core. Furthermore, the chlorination step itself is a target for improvement. Moving away from harsh chlorinating agents towards greener alternatives is a key goal.

Recent advancements in sustainable chemistry offer promising directions. The use of water as a solvent in organic synthesis is gaining traction as a means to reduce reliance on volatile organic compounds. nih.govresearchgate.net Exploring aqueous synthetic routes for this compound, potentially employing micellar catalysis to overcome solubility issues, represents a significant area for future investigation. researchgate.net Such methods have the potential to not only improve the environmental footprint of the synthesis but also to enhance reaction rates and simplify product isolation. nih.gov

Synthetic Strategy Potential Advantages Key Challenges
Direct C-H ArylationFewer synthetic steps, reduced wasteRegioselectivity, catalyst development
Micellar Catalysis in WaterEnvironmentally friendly, potentially higher reaction ratesSubstrate solubility, surfactant selection and removal
Green Chlorination MethodsReduced toxicity and hazardous byproductsReagent stability and reactivity

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The chlorine atom at the 4-position of the pyrimidine ring is a versatile handle for a variety of nucleophilic substitution reactions. While amination reactions of chloropyrimidines are well-documented, a comprehensive exploration of the reactivity of this compound with a broader range of nucleophiles is warranted. nih.gov This includes reactions with thiols, alcohols, and various carbon nucleophiles to generate a diverse library of new pyrimidine derivatives.

The steric bulk of the pentan-3-yl group may influence the reactivity of the C4-chloro position, potentially leading to unique selectivity or the need for more forcing reaction conditions. A systematic study of these steric and electronic effects will be crucial for predicting and controlling the outcomes of derivatization reactions.

Furthermore, exploring reactions that modify the pentan-3-yl substituent itself, without altering the pyrimidine core, could open up new avenues for creating novel molecular architectures. This could involve, for instance, late-stage functionalization of the alkyl chain.

Reaction Type Potential Products Research Focus
Nucleophilic Aromatic SubstitutionAmines, ethers, thioethers, C-substituted pyrimidinesBroadening nucleophile scope, understanding steric hindrance
Cross-Coupling ReactionsBiaryl pyrimidines, alkynylated pyrimidinesCatalyst optimization for sterically hindered substrates
Side-Chain FunctionalizationFunctionalized alkyl pyrimidinesDevelopment of selective C-H activation methods

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules. For this compound, density functional theory (DFT) calculations can provide valuable insights into its electronic structure, molecular geometry, and spectroscopic characteristics.

Predictive modeling can be employed to:

Calculate the electron density at various positions on the pyrimidine ring to predict the regioselectivity of electrophilic and nucleophilic attacks.

Model the transition states of potential reactions to understand reaction mechanisms and predict activation energies.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives.

Predict physical properties relevant to material science, such as HOMO/LUMO energy levels, which are crucial for designing organic electronic materials. rsc.org

A significant challenge in this area is the accuracy of the computational models, which must be validated against experimental data. A synergistic approach, where computational predictions guide experimental work and experimental results refine the computational models, will be the most effective strategy.

Computational Method Predicted Property Application
Density Functional Theory (DFT)Electron density, bond lengths, anglesPredicting reactivity and regioselectivity
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectraDesigning photoactive materials
Molecular Dynamics (MD)Conformational analysis, solvation effectsUnderstanding behavior in different environments

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction, purification, and analysis. nih.gov The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.

Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, reagent stoichiometry, catalyst loading) to identify optimal synthetic protocols. syrris.comresearchgate.net This high-throughput experimentation approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. researchgate.net

The challenges in this domain include the development of robust and reliable flow reactors that can handle the specific reagents and reaction conditions required for pyrimidine synthesis. The integration of in-line analytical techniques (e.g., HPLC, NMR) is also crucial for real-time reaction monitoring and control. beilstein-journals.org The combination of computer-aided synthesis planning with automated flow systems represents a powerful paradigm for the future of chemical synthesis. mit.edu

Exploration of New Material Applications (excluding biological/clinical)

While pyrimidine derivatives are extensively studied for their medicinal applications, they also possess interesting properties for materials science. researchgate.netgrowingscience.com The unique electronic and structural features of this compound and its derivatives make them potential candidates for a variety of material applications.

For instance, the pyrimidine ring is an electron-deficient system, and by introducing electron-donating or -accepting groups through derivatization, it is possible to tune the electronic properties of the molecule. This could lead to the development of novel organic semiconductors, components for organic light-emitting diodes (OLEDs), or fluorescent sensors. rsc.orgresearchgate.net The design of donor-π-acceptor (D-π-A) type molecules based on this scaffold could lead to materials with interesting photophysical properties. rsc.org

The key challenge in this area is to establish clear structure-property relationships. This will require the synthesis of a systematic series of derivatives and the thorough characterization of their material properties, such as conductivity, photoluminescence, and thermal stability.

Potential Application Key Molecular Feature Research Direction
Organic SemiconductorsTunable HOMO/LUMO levelsSynthesis of donor-acceptor derivatives
Fluorescent ProbesEnvironment-sensitive emissionInvestigating solvatochromism and aggregation-induced emission
Ligands for CatalysisCoordination sites (N atoms)Synthesis of metal complexes and evaluation of catalytic activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.